

Technical Guide: Synthesis and Characterization of Sodium Chloromethanesulfonate

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Compound of Interest

Compound Name: Sodium Chloromethanesulfonate

CAS No.: 10352-63-3

Cat. No.: B227728

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Executive Summary & Chemical Identity[1]

Sodium Chloromethanesulfonate (

) is a critical organosulfur intermediate used primarily as a sulfomethylating agent in pharmaceutical synthesis and the production of water-soluble polymers. Its unique structure—a single carbon bearing both a leaving group (chloride) and a hydrophilic sulfonate group—makes it a potent electrophile for introducing the methanesulfonic acid moiety into nucleophilic substrates (amines, phenols, and thiols).

Critical Technical Note on CAS Ambiguity

Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers for this compound.

- Correct CAS:10352-63-3 (**Sodium chloromethanesulfonate,**

).[1]

- Common Misidentification: Many commercial vendors incorrectly list this compound under 15484-44-3, which actually refers to Sodium 2-chloroethanesulfonate (

).

- Validation: Always verify the structure via

H NMR before use. The methyl analog shows a singlet; the ethyl analog shows two triplets.

Synthesis Protocol: The Strecker Sulfite Alkylation

The most robust industrial and laboratory method for synthesizing **sodium chloromethanesulfonate** is the nucleophilic substitution of dichloromethane (DCM) with sodium sulfite. This reaction, known as the Strecker sulfite alkylation, requires careful control of pressure and phase transfer kinetics due to the immiscibility of DCM and aqueous sulfite.

Reaction Scheme

Experimental Workflow

Reagents & Equipment

- Dichloromethane (DCM): High purity (>99.5%).
- Sodium Sulfite (): Anhydrous.
- Solvent System: Water/Ethanol (to improve phase contact).
- Apparatus: Stainless steel autoclave or high-pressure glass reactor (rated for >5 bar).

Step-by-Step Methodology

- Preparation: Dissolve 1.0 equivalent of Sodium Sulfite in distilled water (approx. 3-4 mL per gram of sulfite).
- Loading: Charge the autoclave with the sulfite solution. Add 2.0–3.0 equivalents of Dichloromethane. The excess DCM drives the equilibrium and acts as a solvent.
 - Optional: Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 1 mol%) to accelerate the reaction, though high temperature often suffices.
- Reaction: Seal the reactor and heat to 120–130°C.
 - Pressure Note: The internal pressure will rise significantly (approx. 5–8 bar) due to the vapor pressure of DCM and water. Ensure the vessel is rated accordingly.

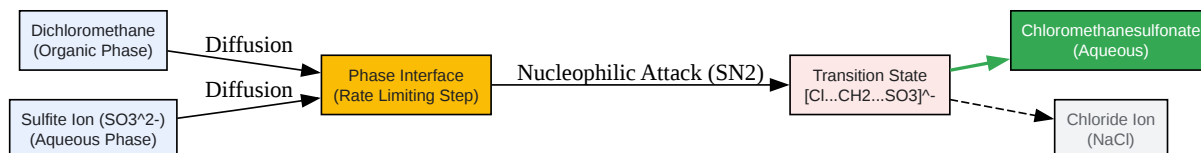
- Duration: Maintain temperature for 6–8 hours.
- Workup:
 - Cool the reactor to room temperature and carefully vent excess pressure.
 - Separate the aqueous layer (product) from the unreacted organic layer (DCM).
 - Concentration: Evaporate the aqueous phase under reduced pressure until a thick slurry forms.
 - Purification: Add hot Ethanol (95%) to the slurry. **Sodium chloromethanesulfonate** is soluble in hot ethanol, while inorganic byproduct (NaCl) is largely insoluble.
 - Filter the hot mixture to remove NaCl.
 - Cool the filtrate to 0°C to crystallize the product.
- Drying: Dry the white crystalline solid in a vacuum oven at 50°C over

Mechanistic Insight

The reaction proceeds via an

mechanism. The sulfur atom of the sulfite ion acts as the nucleophile, attacking the electrophilic carbon of dichloromethane. The chloride ion is the leaving group.

Reaction Kinetics Diagram



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Caption: Phase-transfer mediated SN2 mechanism showing the critical interfacial step between aqueous sulfite and organic dichloromethane.

Characterization & Quality Control

Accurate characterization is vital to distinguish the product from starting materials and the ethyl analog.

Spectroscopic Data

Technique	Parameter	Expected Signal	Structural Assignment
H NMR	Chemical Shift	4.3 – 4.5 ppm (Singlet)	protons adjacent to Cl and .
Solvent			
C NMR	Chemical Shift	~55 – 60 ppm	Methylene carbon (
).			
IR	Wavenumber	1180 – 1200 cm	asymmetric stretch (Sulfonate).
Wavenumber	1040 – 1060 cm	symmetric stretch.	
Wavenumber	700 – 800 cm	stretch.	

Purity Analysis (Argentometric Titration)

Since the primary byproduct is Sodium Chloride (NaCl), the purity of **Sodium Chloromethanesulfonate** is best determined by measuring the inorganic chloride content versus total chloride.

- Inorganic Cl: Direct titration with

measures free NaCl contaminant.

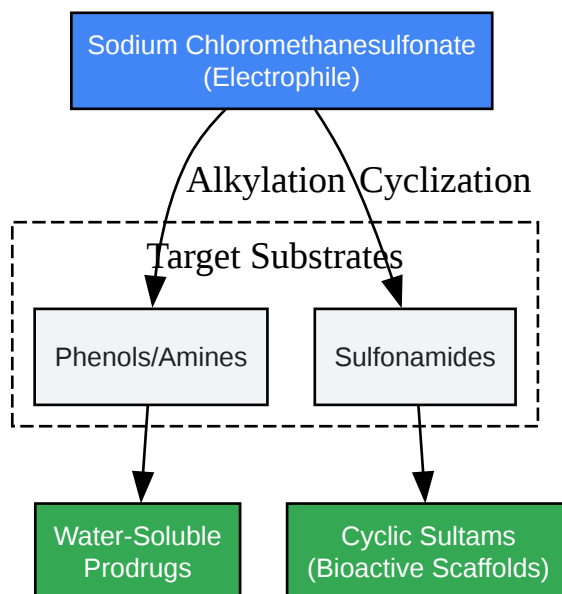
- Total Cl: Schöniger combustion followed by titration measures both ionic Cl and organic Cl.
- Calculation: Purity is derived from the difference between Total Cl and Inorganic Cl.

Applications in Drug Development[3][4]

Sodium chloromethanesulfonate serves as a "molecular handle" in medicinal chemistry.

- Sulfomethylation: It introduces the

group to improve the water solubility of lipophilic drugs.
- Sultam Synthesis: Cyclization of sulfonamides with this reagent yields sultams, a scaffold found in various anti-inflammatory and anticonvulsant agents.
- Peptide Modification: Used to modify cysteine residues, capping them with a charged, non-labile sulfonate group to study protein folding.



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Caption: Strategic utility of **Sodium Chloromethanesulfonate** in enhancing solubility and building heterocyclic scaffolds.

References

- PubChem. (2025).[1] **Sodium chloromethanesulfonate** Compound Summary (CID 23705445).[1] National Library of Medicine. [[Link](#)]
- Lauer, K. (1933). Über die Umsetzung von Chlormethan-sulfonsaurem Natrium. Journal für Praktische Chemie.

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Sources

- 1. Sodium chloromethanesulfonate | CH₂ClNaO₃S | CID 23705445 - PubChem [pubchem.ncbi.nlm.nih.gov]
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